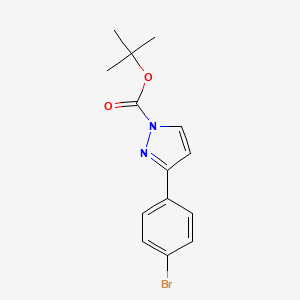

Tert-butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Chemical Properties

- Novel Synthesis Routes : A novel and efficient synthesis route for 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides has been developed. This synthesis features a selective Sandmeyer reaction and enables versatile production of these compounds (Bobko, Kaura, Evans, & Su, 2012).

- Molecular Structure and Spectral Analysis : The synthesis and structural characterization of 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine (BPTBMPA) crystal have been explored. This research includes detailed spectroscopic characterization and density functional theory calculations, revealing insights into the molecule's stability and nonlinear optical properties (Tamer et al., 2016).

- Multigram Scale Synthesis : A method has been developed for the multigram scale synthesis of fluorinated pyrazole-4-carboxylic acids, demonstrating the compound's utility in large-scale applications (Iminov et al., 2015).

Application in Material Science

- Structural Applications in Material Science : Studies have shown the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an important intermediate in biologically active compounds like crizotinib. This highlights the potential application of such compounds in the field of material science (Kong et al., 2016).

Supramolecular Chemistry

- Hydrogen-Bonded Supramolecular Structures : Research into 5-benzylamino-3-tert-butyl-1-phenyl-1H-pyrazoles has revealed unexpected isomorphisms and hydrogen-bonded supramolecular structures, which can be of interest in the study of molecular interactions and crystal engineering (Castillo, Abonía, Cobo, & Glidewell, 2009).

Mécanisme D'action

Target of Action

Similar compounds have been used as intermediates in the synthesis of drugs like niraparib , a poly (ADP-ribose) polymerase (PARP) inhibitor . PARP is a family of proteins involved in cellular processes such as DNA repair and programmed cell death .

Mode of Action

If it acts similarly to niraparib, it may inhibit the parp enzyme, preventing the repair of dna damage in cancer cells and leading to their death .

Biochemical Pathways

If it acts similarly to niraparib, it may be involved in the dna damage response pathway .

Pharmacokinetics

Similar compounds have been shown to have a predicted boiling point of 3985±420 °C and a predicted density of 1283±006 g/cm3 .

Result of Action

If it acts similarly to niraparib, it may lead to the accumulation of dna damage in cancer cells, resulting in cell death .

Action Environment

Similar compounds have been shown to be stable under refrigeration (2-8°c) .

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 3-(4-bromophenyl)pyrazole-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O2/c1-14(2,3)19-13(18)17-9-8-12(16-17)10-4-6-11(15)7-5-10/h4-9H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADHWVLXKXGZHBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=CC(=N1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20682044 |

Source

|

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-38-0 |

Source

|

| Record name | tert-Butyl 3-(4-bromophenyl)-1H-pyrazole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20682044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-bromopyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B598859.png)

![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)

![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)